3-Bromo-5-chlorobenzotrifluoride
Overview
Description
3-Bromo-5-chlorobenzotrifluoride is an organic compound with the molecular formula C7H3BrClF3 and a molecular weight of 259.45 g/mol . It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
1-Bromo-3-chloro-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, 1-Bromo-3-chloro-5-(trifluoromethyl)benzene exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active sites of cytochrome P450 enzymes, inhibiting their activity and altering metabolic processes . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of the compound can cause severe oxidative stress, leading to cell damage and apoptosis.
Metabolic Pathways
1-Bromo-3-chloro-5-(trifluoromethyl)benzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. This can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene within cells and tissues are essential for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects. For example, accumulation in the mitochondria can lead to mitochondrial dysfunction and altered energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-chlorobenzotrifluoride can be synthesized through several methods. One common approach involves the halogenation of 1,3,5-trifluoromethylbenzene using bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-5-chlorobenzotrifluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions .
Comparison with Similar Compounds
3-Bromo-5-chlorobenzotrifluoride: C7H3BrClF3
1-Bromo-3-(trifluoromethyl)benzene: C7H4BrF3
1-Bromo-3-chloro-5-(trifluoromethoxy)benzene: C7H3BrClF3O
Uniqueness: this compound is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-3-chloro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRXRQFNNXPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604399 | |
Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928783-85-1 | |
Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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